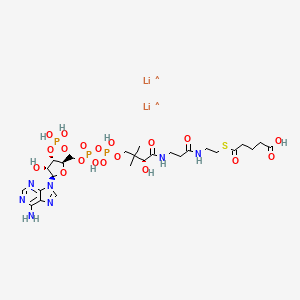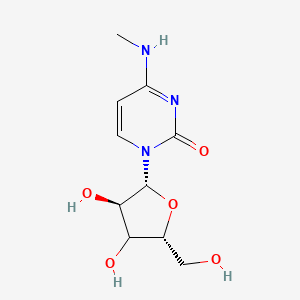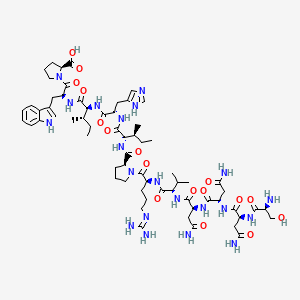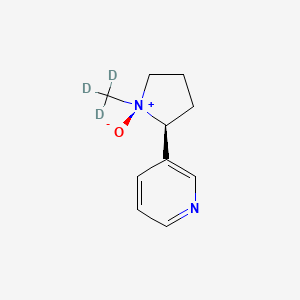
Glutaryl coenzyme A (lithium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glutaryl coenzyme A (lithium) is a derivative of glutaryl coenzyme A, an important endogenous metabolite involved in various biochemical processes. It is primarily used in scientific research, particularly in studies related to the metabolism of lysine, hydroxylysine, and tryptophan . The compound is known for its role in the mitochondrial oxidation of these amino acids, making it a valuable tool in biochemical and medical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of glutaryl coenzyme A (lithium) involves the reaction of glutaryl coenzyme A with lithium salts under controlled conditions. The process typically requires a high degree of purity and specific reaction conditions to ensure the stability and effectiveness of the final product .
Industrial Production Methods
Industrial production of glutaryl coenzyme A (lithium) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain the purity and consistency of the product. The compound is usually stored at low temperatures to prevent degradation .
Analyse Chemischer Reaktionen
Types of Reactions
Glutaryl coenzyme A (lithium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of glutaryl coenzyme A to other metabolites through the addition of oxygen.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: Glutaryl coenzyme A (lithium) can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of glutaryl coenzyme A, which are used in further biochemical studies and applications .
Wissenschaftliche Forschungsanwendungen
Glutaryl coenzyme A (lithium) has a wide range of applications in scientific research:
Chemistry: It is used in studies related to enzyme kinetics and metabolic pathways.
Biology: The compound is essential in understanding the metabolic processes involving lysine, hydroxylysine, and tryptophan.
Medicine: Research involving glutaryl coenzyme A (lithium) contributes to the understanding of metabolic disorders and the development of therapeutic interventions.
Industry: The compound is used in the production of various biochemical reagents and as a standard in analytical techniques .
Wirkmechanismus
Glutaryl coenzyme A (lithium) exerts its effects through its role as an intermediate in the metabolism of lysine and tryptophan. It is involved in the mitochondrial oxidation process, where it is converted to other metabolites. The compound interacts with specific enzymes, such as glutaryl-coenzyme A dehydrogenase, which catalyzes its conversion to crotonyl-coenzyme A and carbon dioxide . This process is crucial for maintaining cellular energy balance and metabolic homeostasis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Isovaleryl coenzyme A (lithium)
- Isobutyryl coenzyme A (lithium)
- Malonyl coenzyme A (lithium)
- Succinyl coenzyme A (sodium)
Uniqueness
Glutaryl coenzyme A (lithium) is unique due to its specific role in the metabolism of lysine and tryptophan. Unlike other similar compounds, it is directly involved in the mitochondrial oxidation process, making it a critical intermediate in these metabolic pathways .
Eigenschaften
Molekularformel |
C26H42Li2N7O19P3S |
|---|---|
Molekulargewicht |
895.6 g/mol |
InChI |
InChI=1S/C26H42N7O19P3S.2Li/c1-26(2,21(39)24(40)29-7-6-15(34)28-8-9-56-17(37)5-3-4-16(35)36)11-49-55(46,47)52-54(44,45)48-10-14-20(51-53(41,42)43)19(38)25(50-14)33-13-32-18-22(27)30-12-31-23(18)33;;/h12-14,19-21,25,38-39H,3-11H2,1-2H3,(H,28,34)(H,29,40)(H,35,36)(H,44,45)(H,46,47)(H2,27,30,31)(H2,41,42,43);;/t14-,19-,20-,21+,25-;;/m1../s1 |
InChI-Schlüssel |
HBAYCDYMTYNDJV-MAABXFEPSA-N |
Isomerische SMILES |
[Li].[Li].CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCCC(=O)O)O |
Kanonische SMILES |
[Li].[Li].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-[(E)-1-aminooxy-3-(2,5-dihydroxyphenyl)prop-2-enyl]phenyl]-2,5-dihydroxybenzamide](/img/structure/B15141201.png)



![N-[3-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxo-1,6-dihydropyrimidin-6-yl]benzamide](/img/structure/B15141225.png)

![N-[9-[(2R,4S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15141233.png)
![(3S)-2-[(2S)-3,3-dimethyl-2-[(2S)-2-(methylamino)propanamido]butanoyl]-7-{[8-({1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]azetidin-3-yl}formamido)octyl]oxy}-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B15141248.png)





![3,4-dimethoxy-N-[5-[4-(prop-2-enoylamino)piperidin-1-yl]sulfonylnaphthalen-1-yl]benzamide](/img/structure/B15141305.png)
